molecular formula C8H8ClFO3S B2426380 4-(2-Fluoroethoxy)benzenesulfonyl chloride CAS No. 264624-26-2

4-(2-Fluoroethoxy)benzenesulfonyl chloride

Cat. No. B2426380
CAS RN: 264624-26-2
M. Wt: 238.66
InChI Key: PZGIOGPIPGPCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Fluoroethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 264624-26-2 . It has a molecular weight of 238.67 .


Molecular Structure Analysis

The InChI code for “4-(2-Fluoroethoxy)benzenesulfonyl chloride” is 1S/C8H8ClFO3S/c9-14(11,12)8-3-1-7(2-4-8)13-6-5-10/h1-4H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Sulfonyl Fluorides

“4-(2-Fluoroethoxy)benzenesulfonyl chloride” is used in the synthesis of sulfonyl fluorides . Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .

Covalent Probes in Chemical Biology

Sulfonyl fluorides, which can be synthesized from “4-(2-Fluoroethoxy)benzenesulfonyl chloride”, have found remarkable utility as covalent probes in chemical biology . They enable the efficient targeting of active-site amino acid residues .

Development of Protease Inhibitors

The compound is used in the development of protease inhibitors . The commonly used serine protease inhibitors include (2-aminoethyl)benzenesulfonyl fluoride (AEBSF), of which the hydrochloride salt is called Pefabloc® .

Antibacterial Applications

Sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride (NBSF), synthesized from “4-(2-Fluoroethoxy)benzenesulfonyl chloride”, have been found effective at killing Gram-negative bacteria .

Radiolabeling Synthon in Positron Emission Tomography

The diagnostic value of sulfonyl fluoride in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . For example, the application of [18F]4-formylbenzenesulfonyl fluoride ([18F]FBSF) as a radio labeling synthon .

Synthesis of Complex Molecules

The compound is used in the synthesis of complex molecules . The generated sulfonyl chloride intermediates, which are very reactive electrophiles, are easily subjected to nucleophilic attack without selectivity .

properties

IUPAC Name

4-(2-fluoroethoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c9-14(11,12)8-3-1-7(2-4-8)13-6-5-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGIOGPIPGPCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCF)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethoxy)benzenesulfonyl chloride

Synthesis routes and methods

Procedure details

At 0° C., (2-fluoro-ethoxy)-benzene (20 mmol) was added slowly to chlorosulfonic acid (200 mmol). The reaction mixture was stirred for 20 min at 0-5° C. and then warmed to room temperature, and finally stirred at 45° C. for 2 h. Then the reaction mixture was cautiously (!) added to ice water. The precipitate was filtered, washed with water and dried in a vacuum oven at 30° C. to give the title compound.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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